Lasmiditan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Migraine Treatment

Specific Scientific Field: Neurology and Pain Management

Summary of the Application: Lasmiditan is used in the long-term treatment of migraines. It’s been studied in the context of real-world settings, with a focus on patient characteristics and other factors associated with its usage and clinical outcomes .

Methods of Application or Experimental Procedures: In the CENTURION trial, patients were given an initial dose of 100 mg of Lasmiditan, with dose adjustments to 50 mg or 200 mg allowed at the investigator’s discretion. The study examined the efficacy and safety of Lasmiditan as acute treatment across four migraine attacks .

Results or Outcomes: The study found that all dosing patterns were associated with clinical and patient-reported improvement. The frequency of adverse events decreased with continued use of Lasmiditan .

Comparative Analysis with CGRP-Antagonists

Specific Scientific Field: Neurology and Comparative Medicine

Summary of the Application: A systematic review and network meta-analysis of randomized trials was conducted to compare the outcomes associated with the use of Lasmiditan and CGRP-antagonists for the acute treatment of migraine headaches .

Methods of Application or Experimental Procedures: The researchers searched four electronic databases to identify randomized controlled trials (RCTs) that report efficacy and safety for the acute treatment of migraine. They conducted frequentist network meta-analyses (NMA) to summarise the evidence .

Results or Outcomes: The NMA results showed that compared to ubrogepant and zavegepant, Lasmiditan exhibits an elevated probability of achieving pain relief within a 2-hour interval. Lasmiditan carries the highest risk of adverse events, which are associated with an increased incidence of adverse effects, including dizziness, somnolence, asthenia, paresthesia, and fatigue .

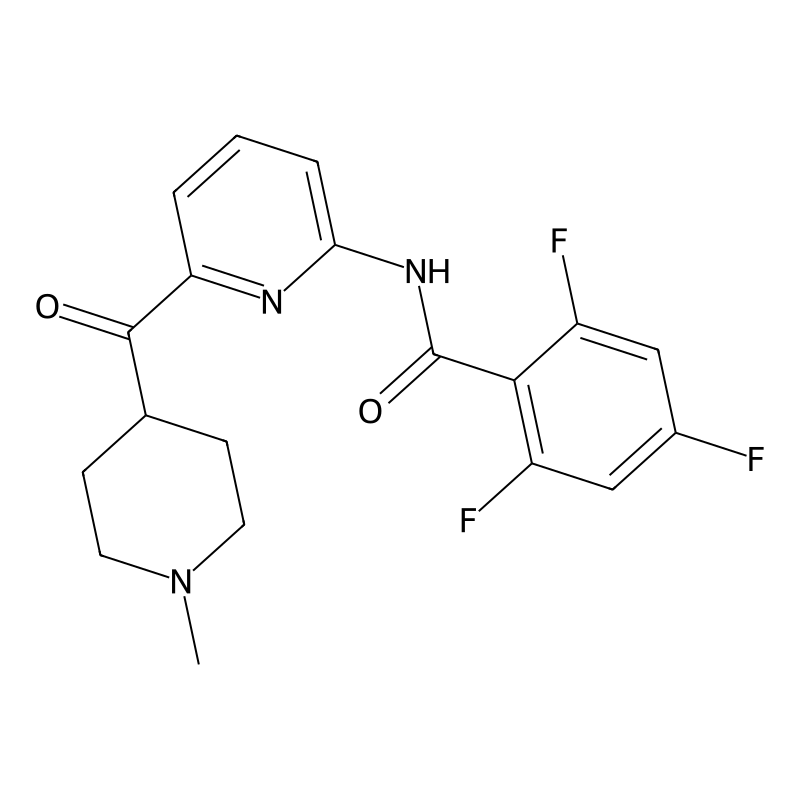

Lasmiditan is a novel compound classified as a selective agonist of the serotonin 1F receptor, primarily used for the acute treatment of migraine attacks. Its chemical structure is represented by the formula C₁₉H₁₈F₃N₃O₂, and it is also known by its trade name Reyvow. Lasmiditan is characterized by its unique pyridinoylpiperidine scaffold, distinguishing it from other migraine treatments such as triptans, which typically contain an indole core. This structural uniqueness contributes to its specific mechanism of action and therapeutic profile .

Lasmiditan undergoes hepatic and extrahepatic metabolism primarily via non-cytochrome P450 enzymes. The drug does not significantly interact with major CYP450 enzymes, making it less susceptible to drug-drug interactions typically seen with other migraine medications. The primary metabolic pathway involves ketone reduction, leading to several metabolites, two of which (M7 and M18) are pharmacologically inactive. Approximately 66% of lasmiditan's metabolites are excreted via renal pathways .

Lasmiditan's mechanism of action involves selective activation of the serotonin 1F receptor, which plays a crucial role in modulating neuronal activity associated with migraine pain. Unlike triptans, lasmiditan does not induce vasoconstriction, making it suitable for patients with cardiovascular concerns. Clinical trials have demonstrated that lasmiditan effectively reduces the duration and severity of migraine attacks without significant adverse cardiovascular effects .

Pharmacological Effects:- Agonism of Serotonin 1F Receptors: Decreases trigeminal neuron activity.

- Absence of Vasoconstriction: Unlike traditional triptans, it does not raise blood pressure.

- CNS Penetration: Lasmiditan crosses the blood-brain barrier effectively, enhancing its efficacy in treating migraines .

The synthesis of lasmiditan involves multi-step organic reactions that build its complex structure. The key steps include:

- Formation of the Pyridine Ring: Utilizing various reagents to create the pyridine framework.

- Piperidine Substitution: Introducing the piperidine moiety through nucleophilic substitution reactions.

- Fluorination: Selective introduction of trifluoromethyl groups to enhance lipophilicity and receptor affinity.

- Final Coupling: Combining all fragments to yield lasmiditan in its hemisuccinate form for improved solubility and bioavailability .

- Research on Chronic Pain Management: Due to its action on serotonin receptors, there is ongoing research into its potential use in other pain syndromes.

- Exploration in Neurological Disorders: Given its ability to penetrate the central nervous system, lasmiditan may have implications in treating other neurological conditions .

Lasmiditan has been studied for potential drug interactions due to its unique metabolic pathways. It has shown minimal interactions with commonly prescribed medications:

- Co-administration with sumatriptan or propranolol did not alter lasmiditan pharmacokinetics.

- It is unlikely that CYP450 inhibitors or inducers will affect lasmiditan exposure due to its non-CYP metabolism .

- Caution is advised when used alongside other serotonergic agents due to the risk of serotonin syndrome.

Lasmiditan shares similarities with several other migraine treatments but stands out due to its unique receptor selectivity and absence of vasoconstrictive effects.

| Compound | Mechanism of Action | Vasoconstrictive Effects | Unique Features |

|---|---|---|---|

| Lasmiditan | Serotonin 1F agonist | No | First-in-class "ditan" |

| Sumatriptan | Serotonin 1B/1D agonist | Yes | Traditional triptan |

| Ubrogepant | CGRP receptor antagonist | No | Non-serotonergic mechanism |

| Rizatriptan | Serotonin 1B/1D agonist | Yes | Rapid onset; oral bioavailability |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

RAYVOW is indicated for the acute treatment of the headache phase of migraine attacks, with or without aura in adults.

Treatment of migraine

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1F [HSA:3355] [KO:K04153]

Other CAS

Absorption Distribution and Excretion

Lasmiditan is eliminated primarily via metabolism, with renal excretion accounting for a small fraction of its total elimination. Of the small amount of drug found in the urine post-dose, approximately 66% is comprised of lasmiditan's S-M8 metabolite. Only 3% of an administered dose of lasmiditan was recovered unchanged in the urine, further implying a relatively extensive metabolism of this drug.

Lasmiditan has been shown to penetrate the blood-brain barrier.

Metabolism Metabolites

Wikipedia

Nalorphine_dinicotinate

FDA Medication Guides

Lasmiditan Succinate

TABLET;ORAL

ELI LILLY AND CO

09/15/2022

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Lamb YN. Lasmiditan: First Approval. Drugs. 2019 Dec;79(18):1989-1996. doi: 10.1007/s40265-019-01225-7. Review. PubMed PMID: 31749059.

3: Wilbraham D, Berg PH, Tsai M, Liffick E, Loo LS, Doty EG, Sellers E. Abuse Potential of Lasmiditan: A Phase 1 Randomized, Placebo- and Alprazolam-Controlled Crossover Study. J Clin Pharmacol. 2019 Nov 20. doi: 10.1002/jcph.1543. [Epub ahead of print] PubMed PMID: 31745991.

4: Knievel K, Buchanan AS, Lombard L, Baygani S, Raskin J, Krege JH, Loo LS, Komori M, Tobin J. Lasmiditan for the acute treatment of migraine: Subgroup analyses by prior response to triptans. Cephalalgia. 2019 Nov 19:333102419889350. doi: 10.1177/0333102419889350. [Epub ahead of print] PubMed PMID: 31744319.

5: Ashina M, Vasudeva R, Jin L, Lombard L, Gray E, Doty EG, Yunes-Medina L, Kinchen KS, Tassorelli C. Onset of Efficacy Following Oral Treatment With Lasmiditan for the Acute Treatment of Migraine: Integrated Results From 2 Randomized Double-Blind Placebo-Controlled Phase 3 Clinical Studies. Headache. 2019 Nov;59(10):1788-1801. doi: 10.1111/head.13636. Epub 2019 Sep 17. PubMed PMID: 31529622.

6: Shapiro RE, Hochstetler HM, Dennehy EB, Khanna R, Doty EG, Berg PH, Starling AJ. Lasmiditan for acute treatment of migraine in patients with cardiovascular risk factors: post-hoc analysis of pooled results from 2 randomized, double-blind, placebo-controlled, phase 3 trials. J Headache Pain. 2019 Aug 29;20(1):90. doi: 10.1186/s10194-019-1044-6. PubMed PMID: 31464581; PubMed Central PMCID: PMC6734241.

7: Brandes JL, Klise S, Krege JH, Case M, Khanna R, Vasudeva R, Raskin J, Pearlman EM, Kudrow D. Interim results of a prospective, randomized, open-label, Phase 3 study of the long-term safety and efficacy of lasmiditan for acute treatment of migraine (the GLADIATOR study). Cephalalgia. 2019 Oct;39(11):1343-1357. doi: 10.1177/0333102419864132. Epub 2019 Aug 21. PubMed PMID: 31433669; PubMed Central PMCID: PMC6779019.

8: Rubio-Beltrán E, Labastida-Ramírez A, Haanes KA, van den Bogaerdt A, Bogers AJJC, Zanelli E, Meeus L, Danser AHJ, Gralinski MR, Senese PB, Johnson KW, Kovalchin J, Villalón CM, MaassenVanDenBrink A. Characterization of binding, functional activity, and contractile responses of the selective 5-HT(1F) receptor agonist lasmiditan. Br J Pharmacol. 2019 Aug 16. doi: 10.1111/bph.14832. [Epub ahead of print] PubMed PMID: 31418454.

9: Loo LS, Plato BM, Turner IM, Case MG, Raskin J, Dowsett SA, Krege JH. Effect of a rescue or recurrence dose of lasmiditan on efficacy and safety in the acute treatment of migraine: findings from the phase 3 trials (SAMURAI and SPARTAN). BMC Neurol. 2019 Aug 13;19(1):191. doi: 10.1186/s12883-019-1420-5. PubMed PMID: 31409292; PubMed Central PMCID: PMC6691529.

10: Loo LS, Ailani J, Schim J, Baygani S, Hundemer HP, Port M, Krege JH. Efficacy and safety of lasmiditan in patients using concomitant migraine preventive medications: findings from SAMURAI and SPARTAN, two randomized phase 3 trials. J Headache Pain. 2019 Jul 24;20(1):84. doi: 10.1186/s10194-019-1032-x. PubMed PMID: 31340760; PubMed Central PMCID: PMC6734212.

11: Doty EG, Krege JH, Jin L, Raskin J, Halker Singh RB, Kalidas K. Sustained responses to lasmiditan: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine. Cephalalgia. 2019 Oct;39(12):1569-1576. doi: 10.1177/0333102419859313. Epub 2019 Jul 3. PubMed PMID: 31266353; PubMed Central PMCID: PMC6791026.

12: Krege JH, Rizzoli PB, Liffick E, Doty EG, Dowsett SA, Wang J, Buchanan AS. Safety findings from Phase 3 lasmiditan studies for acute treatment of migraine: Results from SAMURAI and SPARTAN. Cephalalgia. 2019 Jul;39(8):957-966. doi: 10.1177/0333102419855080. Epub 2019 Jun 5. PubMed PMID: 31166697; PubMed Central PMCID: PMC6787764.

13: Tepper SJ, Krege JH, Lombard L, Asafu-Adjei JK, Dowsett SA, Raskin J, Buchanan AS, Friedman DI. Characterization of Dizziness After Lasmiditan Usage: Findings From the SAMURAI and SPARTAN Acute Migraine Treatment Randomized Trials. Headache. 2019 Jul;59(7):1052-1062. doi: 10.1111/head.13544. Epub 2019 Jun 1. Erratum in: Headache. 2019 Nov;59(10):1875. PubMed PMID: 31152441.

14: Goadsby PJ, Wietecha LA, Dennehy EB, Kuca B, Case MG, Aurora SK, Gaul C. Phase 3 randomized, placebo-controlled, double-blind study of lasmiditan for acute treatment of migraine. Brain. 2019 Jul 1;142(7):1894-1904. doi: 10.1093/brain/awz134. PubMed PMID: 31132795; PubMed Central PMCID: PMC6620826.

15: Kuca B, Silberstein SD, Wietecha L, Berg PH, Dozier G, Lipton RB; COL MIG-301 Study Group. Lasmiditan is an effective acute treatment for migraine: A phase 3 randomized study. Neurology. 2018 Dec 11;91(24):e2222-e2232. doi: 10.1212/WNL.0000000000006641. Epub 2018 Nov 16. PubMed PMID: 30446595; PubMed Central PMCID: PMC6329326.

16: Oswald JC, Schuster NM. Lasmiditan for the treatment of acute migraine: a review and potential role in clinical practice. J Pain Res. 2018 Oct 8;11:2221-2227. doi: 10.2147/JPR.S152216. eCollection 2018. Review. PubMed PMID: 30323656; PubMed Central PMCID: PMC6181111.

17: Raffaelli B, Israel H, Neeb L, Reuter U. The safety and efficacy of the 5-HT 1F receptor agonist lasmiditan in the acute treatment of migraine. Expert Opin Pharmacother. 2017 Sep;18(13):1409-1415. doi: 10.1080/14656566.2017.1361406. Epub 2017 Aug 10. Review. PubMed PMID: 28749698.

18: Capi M, de Andrés F, Lionetto L, Gentile G, Cipolla F, Negro A, Borro M, Martelletti P, Curto M. Lasmiditan for the treatment of migraine. Expert Opin Investig Drugs. 2017 Feb;26(2):227-234. doi: 10.1080/13543784.2017.1280457. Review. PubMed PMID: 28076702.

19: Reuter U, Israel H, Neeb L. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine. Ther Adv Neurol Disord. 2015 Jan;8(1):46-54. doi: 10.1177/1756285614562419. Review. PubMed PMID: 25584073; PubMed Central PMCID: PMC4286941.

20: Rizzoli PB. Emerging therapeutic options for acute migraine: focus on the potential of lasmiditan. Neuropsychiatr Dis Treat. 2014 Mar 31;10:547-52. doi: 10.2147/NDT.S25531. eCollection 2014. Review. PubMed PMID: 24729708; PubMed Central PMCID: PMC3976237.